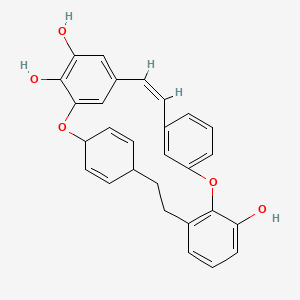
CerP(d18:1/20:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerp(D18:1/20:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/20:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/20:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/20:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/20:0) can be biosynthesized from sphingosine and arachidic acid.
N-icosanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-icosanoyl derivative of sphingosine. It derives from a sphingosine and an icosanoic acid. It is a conjugate acid of a N-eicosanoylsphingosine 1-phosphate(2-).
Scientific Research Applications
Understanding CerP(d18:1/20:0) in Cardiovascular Health
One of the significant research applications of CerP(d18:1/20:0) is in understanding cardiovascular health. Studies have shown that distinct plasma ceramide ratios, including CerP(d18:1/20:0), are significant predictors of cardiovascular death both in patients with stable coronary artery disease and acute coronary syndromes (Laaksonen et al., 2016). This research highlights the potential of CerP(d18:1/20:0) as a biomarker for cardiovascular risk assessment.
Ceramides in Disease States
Ceramides like CerP(d18:1/20:0) are implicated in various disease states such as diabetes, Alzheimer's, and atherosclerosis. A study conducted by Dittakavi et al. (2019) developed a RapidFire coupled to tandem mass spectrometry (RF-MS/MS) assay method for the rapid screening of various ceramides, including CerP(d18:1/20:0), in HepG-2 cells. This methodology aids in understanding the role of these ceramides in different diseases (Dittakavi et al., 2019).
Ceramides as Biomarkers in Population Studies
Research has also explored the role of ceramides as biomarkers in large population studies. The FINRISK 2002 cohort study, which followed participants for several years, found that specific serum ceramides, including CerP(d18:1/20:0), were associated with the risk of major adverse cardiovascular events in apparently healthy individuals (Havulinna et al., 2016). This suggests that ceramides can serve as valuable predictors in general population health monitoring.
properties
Molecular Formula |
C38H76NO6P |
|---|---|
Molecular Weight |
674 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C38H76NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(41)39-36(35-45-46(42,43)44)37(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40H,3-30,32,34-35H2,1-2H3,(H,39,41)(H2,42,43,44)/b33-31+/t36-,37+/m0/s1 |
InChI Key |
QDXTYNOQCQVNET-NUKVNZTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




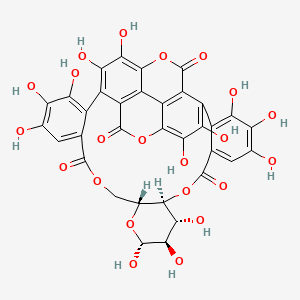
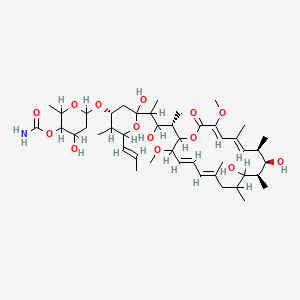
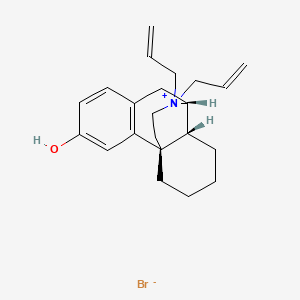

![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
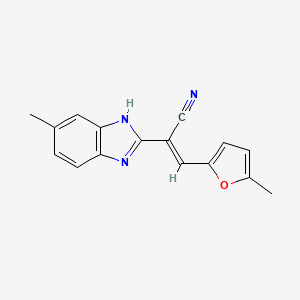

![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
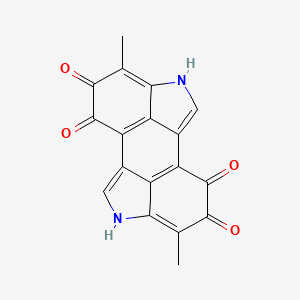

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)
